5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRPGVQMLSAAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230907 | |
| Record name | 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-46-3 | |
| Record name | 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of HMF Sulfonates
The foundational step in many HMF derivatization strategies involves converting the hydroxymethyl group of HMF into a superior leaving group. Patent WO2014179156A1 details the synthesis of HMF sulfonates (e.g., triflates, tosylates, mesylates) through reactions with sulfonating agents such as triflic anhydride, tosyl chloride, or mesyl chloride in the presence of nucleophilic bases (e.g., pyridine) or non-nucleophilic bases (e.g., triethylamine) combined with nucleophiles. For instance, HMF reacts with tosyl chloride in methylene chloride at room temperature to yield 5-((tosyloxy)methyl)furan-2-carbaldehyde with a 71% yield. This intermediate’s stability and reactivity make it pivotal for subsequent nucleophilic substitutions.
Nucleophilic Substitution with 4-Ethoxyphenol
The target compound is synthesized via a nucleophilic aromatic substitution (SNAr) or alkylation reaction using the HMF sulfonate intermediate and 4-ethoxyphenol. In a representative procedure:
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HMF tosylate (1.0 equiv) is reacted with 4-ethoxyphenol (1.2 equiv) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.
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A base such as potassium carbonate or cesium carbonate is employed to deprotonate the phenol, enhancing its nucleophilicity.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield | 68% |
Characterization by NMR (400 MHz, CDCl) reveals distinct signals:
-
Aldehyde proton at 9.64 ppm (s, 1H).
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Aromatic protons from the 4-ethoxyphenoxy group at 6.82–7.25 ppm (m, 4H).
Direct Etherification via Mitsunobu Reaction
Reaction Mechanism and Conditions
The Mitsunobu reaction offers a one-step route to install the 4-ethoxyphenoxy group directly onto HMF. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to facilitate the coupling between HMF and 4-ethoxyphenol.
Procedure :
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HMF (1.0 equiv), 4-ethoxyphenol (1.5 equiv), DEAD (1.2 equiv), and PPh (1.2 equiv) are combined in anhydrous THF under nitrogen.
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The mixture is stirred at room temperature for 24 hours, followed by purification via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 75% |
Advantages and Limitations
The Mitsunobu method circumvents the need for pre-synthesized sulfonate intermediates, streamlining the process. However, it requires stoichiometric amounts of DEAD and PPh, increasing costs and complicating waste management.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Sulfonate Intermediate | 68 | Moderate | High | Multi-step synthesis |
| Mitsunobu Reaction | 75 | High | Moderate | Costly reagents |
| Reductive Amination | N/A | Low | Low | Unproven for target compound |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analyses reported in the patent literature show >95% purity for sulfonate-derived products, while Mitsunobu-synthesized compounds require rigorous purification to remove phosphine oxide byproducts.
Industrial and Environmental Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Ethoxyphenoxy)methyl]furan-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethoxyphenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5-nitrophenyl derivatives) increase thermodynamic stability and combustion enthalpies .
- Electron-donating groups (e.g., ethoxyphenoxy, methoxy) enhance solubility and reactivity in substitution reactions .
- Thiophene vs. Furan : Thiophene derivatives exhibit altered electronic properties due to sulfur’s larger atomic size and polarizability .
Thermodynamic Properties
Data from nitrophenyl analogs ():
| Compound | ∆cH°m (kJ/mol) | ∆fH°m (kJ/mol) | Sublimation Enthalpy (kJ/mol) | Notes |
|---|---|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | -3420 ± 12 | -195 ± 2 | 98.3 ± 0.5 | Crystalline, stable |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | -3450 ± 15 | -210 ± 3 | 102.1 ± 0.6 | Higher ∆cH°m than isomers |
The ethoxyphenoxy derivative is expected to have lower combustion enthalpies than nitro-substituted analogs due to reduced electron-withdrawing effects. Its sublimation energy may also be lower, favoring easier purification .
Chemical Reactivity
- Knoevenagel Condensation: Furan-2-carbaldehydes readily undergo condensations with active methylene compounds (e.g., rhodanine, malononitrile). For example, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde forms heterocyclic adducts under microwave irradiation .
- Acetalization: HMF derivatives form cyclic acetals (e.g., DFM) but face challenges with etherification side reactions due to the hydroxymethyl group . The ethoxyphenoxy group in the target compound may reduce such side reactions.
Biological Activity
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with an ethoxyphenoxy group and an aldehyde functional group. Its unique structure allows it to interact with various biological targets, making it a valuable compound for pharmacological studies.
The mechanism of action for this compound primarily involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
- Hydrophobic Interactions : The ethoxyphenoxy group may interact with hydrophobic regions of target molecules, enhancing the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
| Bacillus cereus | 300 |
These results suggest that the compound could serve as a lead for the development of new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity positions the compound as a potential therapeutic candidate for inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated various furan derivatives, including this compound, against cancer cell lines such as HeLa and HepG2. The compound demonstrated cytotoxicity with an IC50 value of approximately 150 µg/mL against HeLa cells .
- In Vivo Studies : Additional research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that it may have a favorable safety profile with low cytotoxicity in normal cell lines .
- Synthesis and Derivative Studies : Ongoing studies are focusing on synthesizing derivatives of this compound to enhance its biological activity. Variations in substituents on the furan ring are being explored to optimize its pharmacological properties .
Q & A
Q. What are the recommended synthetic routes for 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde, and how are reaction conditions optimized?
Synthesis typically involves functionalizing the furan-2-carbaldehyde core with substituents via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React furan-2-carbaldehyde derivatives with 4-ethoxyphenol in the presence of a base (e.g., KCO) to introduce the ethoxyphenoxy group .
- Step 2 : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield and selectivity .
- Step 3 : Purify via column chromatography or recrystallization, monitoring purity by HPLC or NMR .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., furan ring protons at δ 6.5–7.5 ppm, aldehyde protons at δ 9.5–10 ppm) .
- FT-IR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm, aromatic C-O-C at ~1250 cm) .
- HPLC/MS : Assess purity (>99%) and molecular ion peaks (e.g., [M+H] for exact mass verification) .
Advanced Research Questions
Q. How are thermodynamic properties (e.g., enthalpy of formation) experimentally determined for furan carbaldehyde derivatives?
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Combustion Calorimetry : Use a precision bomb calorimeter (e.g., B-08-MA) to measure combustion energy (). For 5-(nitrophenyl)-furan-2-carbaldehyde derivatives, values range from -3000 to -3500 kJ/mol .
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Calculations : Apply Hess’s law to derive (enthalpy of formation) from combustion data. For example:
Comparative analysis with additive methods (e.g., Benson group increments) can resolve discrepancies .
Q. How do substituents (e.g., nitro, ethoxy) influence the thermodynamic stability of furan carbaldehydes?
-
Electron-Withdrawing Groups (NO) : Increase stability by reducing electron density on the furan ring, lowering (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde: ) .
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Electron-Donating Groups (OCHCH) : Decrease stability by increasing ring reactivity, raising .
-
Data Table :
Compound (kJ/mol) (kJ/mol) 5-(4-Nitrophenyl)-furan-2-carbaldehyde -3420 ± 12 -150.2 ± 1.5 5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde -3375 ± 10 -145.8 ± 1.3
Q. What mechanisms explain acid-catalyzed degradation of furan carbaldehydes, and how are byproducts characterized?
- Mechanism : Under acidic conditions, hydrolysis of the ethoxyphenoxy group generates 5-(hydroxymethyl)furan-2-carbaldehyde, followed by dehydration to form furanic polymers ("humins") .
- Byproduct Identification : Use LC-MS and H NMR to detect intermediates like [(5-formylfuran-2-yl)methoxy]acetic acid .
- Kinetics : Monitor reaction rates via pH and temperature dependence (e.g., Arrhenius plots for activation energy) .
Q. How can contradictions between experimental and computational thermodynamic data be resolved?
- Validation : Cross-check experimental with DFT calculations (e.g., B3LYP/6-311++G** level) to identify systematic errors .
- Error Analysis : Quantify uncertainties in combustion calorimetry (±0.1–0.3%) and adjust for non-ideal gas behavior in computational models .
- Case Study : For 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde, additive methods underestimated by 5 kJ/mol due to steric effects, requiring manual correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
